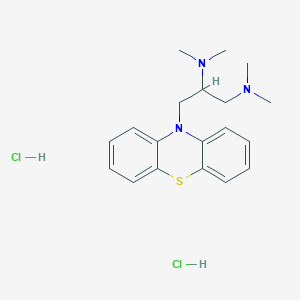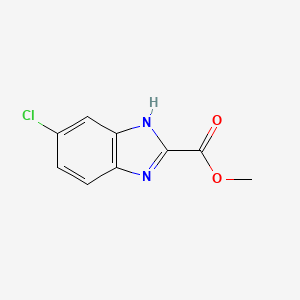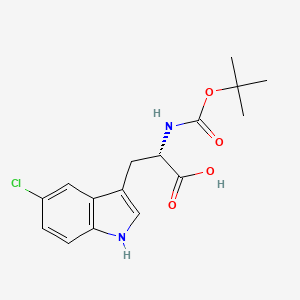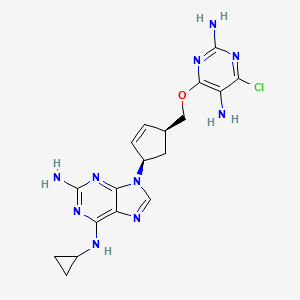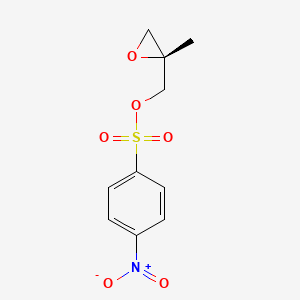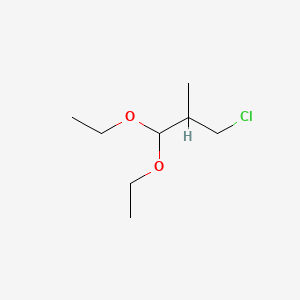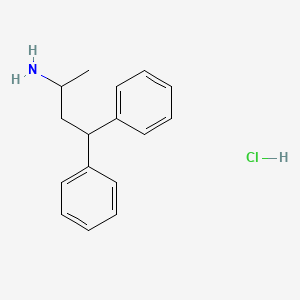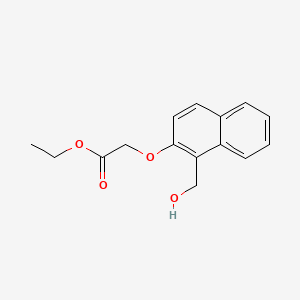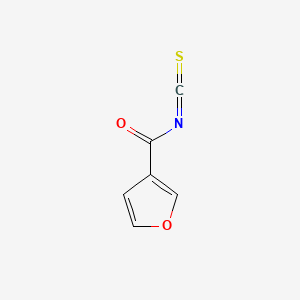![molecular formula C39H57BrN4O7Si B570233 (3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanine Methyl Ester CAS No. 943858-41-1](/img/structure/B570233.png)
(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanine Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate is a complex organic compound that features multiple functional groups, including indole, bromine, and silyl ether
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods. The bromination of the indole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent steps involve the coupling of the indole derivative with other functional groups through peptide bond formation, esterification, and silylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves automated synthesis using robotic systems and high-throughput screening to optimize reaction conditions. The use of flow chemistry and continuous processing can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups or the bromine atom, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-2,3-diones, while reduction of the carbonyl groups can produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as anticancer, antiviral, or antimicrobial properties. The indole nucleus is known for its biological significance, and modifications can enhance its activity and selectivity.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. The presence of multiple functional groups allows for interactions with various biological targets, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique structure can impart desirable properties to the final products.
作用机制
The mechanism of action of this compound depends on its specific interactions with molecular targets. The indole nucleus can interact with various receptors and enzymes, modulating their activity. The bromine atom and silyl ether groups can also influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Bromoindole derivatives: Compounds with bromine substitution on the indole ring.
Silyl-protected phenols: Compounds with silyl ether groups protecting phenolic hydroxyl groups.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the silyl ether group provides stability and protection, while the indole and bromine moieties contribute to its bioactivity.
属性
CAS 编号 |
943858-41-1 |
|---|---|
分子式 |
C39H57BrN4O7Si |
分子量 |
801.895 |
IUPAC 名称 |
methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate |
InChI |
InChI=1S/C39H57BrN4O7Si/c1-23(2)52(24(3)4,25(5)6)51-28-19-17-27(18-20-28)32(22-34(45)49-12)43-36(46)33(21-30-29-15-13-14-16-31(29)42-35(30)40)44(11)37(47)26(7)41-38(48)50-39(8,9)10/h13-20,23-26,32-33,42H,21-22H2,1-12H3,(H,41,48)(H,43,46)/t26-,32+,33+/m0/s1 |
InChI 键 |
AWMWIEBRAZGDRU-WNNZTAQKSA-N |
SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C(CC2=C(NC3=CC=CC=C32)Br)N(C)C(=O)C(C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



